3,4-Bis(trifluoromethyl)benzyl alcohol
Description
Significance of Fluorine Substitution in Organic Chemistry and Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. chemxyne.comnih.govtandfonline.com Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can lead to significant changes in a molecule's properties. chemxyne.com In medicinal chemistry, fluorination can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins, and modify lipophilicity and bioavailability. chemxyne.comacs.orgacs.org The trifluoromethyl group (-CF3) is particularly valued for its ability to increase lipophilicity and metabolic stability. beilstein-journals.org
Overview of Benzylic Alcohols as Synthetic Precursors
Benzylic alcohols are aromatic alcohols characterized by a hydroxyl group attached to a carbon atom that is directly bonded to a benzene (B151609) ring. britannica.com They are versatile synthetic precursors in organic chemistry, readily undergoing reactions such as oxidation to form aldehydes or carboxylic acids, esterification with carboxylic acids, and conversion to benzyl (B1604629) halides. wikipedia.orgpatsnap.com Their utility extends to their use as protecting groups in multi-step syntheses, which can be removed under mild conditions. wikipedia.org
Research Rationale for Investigating 3,4-Bis(trifluoromethyl)benzyl alcohol
While specific research dedicated to this compound is limited, the rationale for investigating such a compound can be inferred from the study of related fluorinated molecules. The presence of two trifluoromethyl groups on the benzene ring is expected to significantly influence the alcohol's properties. These electron-withdrawing groups would increase the acidity of the hydroxyl proton and affect the reactivity of the aromatic ring. In the context of medicinal chemistry, this substitution pattern could be explored for its potential to create novel pharmacophores with specific electronic and steric profiles, potentially leading to new therapeutic agents.
Scope and Objectives of Academic Inquiry
A comprehensive academic inquiry into this compound would likely encompass the following objectives:
Development of efficient and scalable synthetic routes to the compound.
Thorough characterization of its physical and chemical properties, including acidity, reactivity, and spectroscopic data.
Investigation of its utility as a synthetic intermediate for the preparation of other novel compounds.
Exploration of its potential applications in medicinal chemistry, agrochemistry, and materials science, driven by the unique electronic and steric effects of the two trifluoromethyl groups.
Due to the current lack of available data, detailed research findings and data tables for this compound cannot be provided. The information that is available is primarily for the 3,5-isomer. Further research is required to fully elucidate the properties and potential applications of the 3,4-isomer.
Structure
3D Structure
Properties
IUPAC Name |
[3,4-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPRUMAURJLDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Bis Trifluoromethyl Benzyl Alcohol
Development of Novel Synthetic Routes to Bis(trifluoromethyl)benzyl Alcohols
The synthesis of bis(trifluoromethyl)benzyl alcohols, including the 3,4-disubstituted isomer, has been approached through several innovative chemical strategies. These methods aim to efficiently introduce the benzyl (B1604629) alcohol functionality onto the bis(trifluoromethyl)benzene scaffold.
Organometallic Approaches (e.g., Grignard-based formylation with paraformaldehyde)
A prominent organometallic route for the synthesis of benzyl alcohols involves the use of Grignard reagents. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol has been successfully achieved by reacting a 3,5-bis(trifluoromethyl)-phenylmagnesium halide with solid paraformaldehyde. google.com This method is noted for its operational simplicity and provides comparable yields to those obtained using gaseous formaldehyde. google.com The process typically involves the initial formation of the Grignard reagent from the corresponding halobenzene, followed by its reaction with paraformaldehyde in a suitable solvent like an aliphatic ether (e.g., tetrahydrofuran) or a mixture of aliphatic ethers and aromatic hydrocarbons. google.com While this specific example relates to the 3,5-isomer, the principles of Grignard-based formylation are broadly applicable to other isomers, including 3,4-bis(trifluoromethyl)benzyl alcohol, provided the corresponding Grignard reagent can be prepared. It is important to exercise caution as Grignard reagents similar to 3,5-bis(trifluoromethyl)phenylmagnesium bromide have been reported to decompose violently. orgsyn.org
The general approach of using Grignard reagents for the synthesis of benzyl alcohols from paraformaldehyde has been a long-standing method in organic synthesis. orgsyn.org Continuous flow processes have also been developed for Grignard reactions, including Bouveault formylation, which can offer advantages in terms of safety and process control. researchgate.net
Catalytic Reduction of Bis(trifluoromethyl)benzaldehydes or Carboxylic Acids
Another key synthetic pathway involves the reduction of corresponding benzaldehydes or carboxylic acids. The catalytic reduction of benzaldehydes to benzyl alcohols can be achieved using various reducing agents and catalysts. For example, a process has been described where aryl bromides are formylated to benzaldehydes and subsequently reduced with formate (B1220265) in the presence of a palladium catalyst, without the need to isolate the intermediate benzaldehyde (B42025). google.com Alternatively, the formed benzaldehyde can be hydrogenated using a palladium catalyst in an autoclave at elevated temperatures and pressures. google.com
The reduction of carboxylic acids to benzyl alcohols is also a common transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for converting benzoic acids to benzyl alcohols, their use on an industrial scale presents safety challenges. google.comdoubtnut.comquora.com Diborane has also been employed for this reduction. google.com Milder and more industrially viable methods are continuously sought. For instance, the hydrogenation of benzoic acid to benzyl alcohol has been achieved using a trimetallic complex catalyst under specific reaction conditions. quora.com
Palladium-Catalyzed Carbonylation and Reduction Strategies
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering efficient routes to a wide array of compounds. nih.gov Palladium-catalyzed carbonylation of aryl halides, followed by reduction, presents a versatile strategy for the synthesis of benzyl alcohols. nih.govrsc.org This approach typically involves the reaction of an aryl halide with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. nih.gov Phenyl formate has been utilized as a safer alternative to gaseous carbon monoxide for the carbonylation of aryl halides, yielding phenyl esters which can then be reduced to the corresponding alcohols. organic-chemistry.org
Advanced and Stereoselective Synthesis of Fluorinated Benzylic Alcohols
The demand for enantiomerically pure fluorinated compounds in various fields has driven the development of advanced and stereoselective synthetic methods. These approaches often leverage biocatalysis and the optimization of reaction conditions to achieve high levels of purity and yield.
Chemo-Enzymatic and Biocatalytic Approaches (e.g., enantioselective transesterification)
Chemo-enzymatic methods, which combine chemical and enzymatic steps, offer a powerful strategy for the synthesis of chiral molecules. nih.govnih.gov Biocatalysis, in particular, has emerged as a valuable tool for the enantioselective synthesis of alcohols. nih.gov Lipases, for example, are widely used for the kinetic resolution of racemic alcohols through enantioselective transesterification. scielo.br This process involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. The optimization of reaction parameters such as the acyl donor, solvent, and enzyme-to-substrate ratio is crucial for achieving high conversion and enantiomeric excess. scielo.br
Enzymatic reductions of prochiral ketones are another important biocatalytic approach to chiral alcohols. nih.gov Alcohol dehydrogenases can reduce ketones to their corresponding alcohols with high enantioselectivity under mild reaction conditions, avoiding the use of potentially toxic heavy metals often found in chemical catalysts. nih.gov The introduction of trifluoromethyl groups can influence the stereoselectivity of these enzymatic reactions. nih.govacs.org For instance, studies on the glycosylation of alcohols have shown that trifluoromethylated benzyl protecting groups can significantly increase 1,2-cis-selectivity. nih.govacs.org
Optimization of Reaction Conditions for Enhanced Yields and Purity
The optimization of reaction conditions is a critical aspect of any synthetic process to maximize yield and purity while minimizing by-product formation. researchgate.net This involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time. For instance, in the aerobic oxidation of benzyl alcohol, the choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. researchgate.net
The table below illustrates an example of reaction condition optimization for the synthesis of related compounds, highlighting the importance of screening different parameters to identify the optimal catalytic system. researchgate.net
Table 1: Example of Reaction Condition Optimization
| Entry | Catalyst (mol%) | Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Fe3O4@P4VP@FeCl3 (2.0) | Pyridine (0.02 equiv) | DCM | 85 |
| 2 | Fe3O4@P4VP@FeCl3 (2.0) | Pyridine (0.02 equiv) | Acetonitrile | 99 |
| 3 | Fe3O4@P4VP@FeCl3 (2.0) | Pyridine (0.02 equiv) | Toluene | 78 |
| 4 | Fe3O4@P4VP@FeCl3 (1.0) | Pyridine (0.02 equiv) | Acetonitrile | 92 |
| 5 | Fe3O4@P4VP@FeCl3 (2.0) | None | Acetonitrile | 65 |
This table is a representative example based on findings for benzyl alcohol oxidation and is intended to illustrate the process of optimizing reaction conditions. researchgate.net
Similarly, in palladium-catalyzed reactions, the choice of ligand and base can be critical. For the carbonylation of aryl halides with phenyl formate, screening different phosphine (B1218219) ligands and bases is essential to achieve high yields. organic-chemistry.org The development of flow chemistry processes also represents a significant advancement in optimizing reaction conditions, offering better control over reaction parameters and improving safety and efficiency. researchgate.net
Process Intensification and Green Chemistry Considerations
The drive towards more sustainable and efficient chemical manufacturing has led to the adoption of process intensification and green chemistry principles. For a target molecule like this compound, these considerations are paramount from an early stage of synthetic route development.
Microflow Reactor Applications in Synthesis
Continuous flow chemistry, particularly using microflow reactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. While specific applications in the synthesis of this compound are not yet widely documented, the principles can be extrapolated from related syntheses. For instance, the synthesis of various benzyl alcohols and the handling of potentially hazardous reagents are areas where microflow technology has demonstrated considerable benefits.
Microflow reactors provide superior heat and mass transfer, enabling reactions to be conducted under more aggressive conditions with enhanced safety. This is particularly relevant for fluorination reactions or reactions involving highly reactive intermediates that might be formed during the synthesis of the precursor, 3,4-bis(trifluoromethyl)benzaldehyde (B15232811) or a related starting material. The small reaction volumes within the reactor minimize the risk associated with exothermic events or the handling of unstable compounds.
Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. This level of control can be crucial in managing the formation of isomers and byproducts in the synthesis of multi-substituted aromatic compounds. The potential for automated, continuous production also aligns with the goals of process intensification, leading to more efficient and scalable manufacturing processes.
Solvent and Reagent Selection for Sustainable Production
The selection of solvents and reagents is a cornerstone of green chemistry, aiming to reduce environmental impact and improve the safety profile of a chemical process. For the synthesis of this compound, which would likely involve the reduction of a corresponding aldehyde or carboxylic acid, the choice of solvent and reducing agent is critical.
Sustainable Solvents:
Traditional reduction reactions often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. Water, while often a desirable green solvent, may have limited utility for the organometallic reagents sometimes used in the synthesis of precursors. However, for the final reduction step, aqueous systems or bio-derived solvents could be viable.
Recent research has highlighted several greener solvent alternatives that could be applicable:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a promising alternative to tetrahydrofuran (B95107) (THF) for organometallic reactions.
Cyclopentyl methyl ether (CPME): This ether solvent is more stable than THF and 2-MeTHF, resisting the formation of explosive peroxides, which enhances safety.
Ethanol (B145695): As a bio-based solvent, ethanol is a greener choice for many reactions, including certain reductions.
Propylene Carbonate: This solvent has been shown to be effective and recyclable in certain catalytic reactions involving benzyl alcohols. acs.org
The use of solvent-free conditions, where possible, represents the ideal green chemistry approach, minimizing waste and simplifying downstream processing.
Sustainable Reagents:
The choice of reducing agent for the conversion of a precursor like 3,4-bis(trifluoromethyl)benzaldehyde to the target alcohol is also a key consideration.
| Reducing Agent | Advantages | Disadvantages | Sustainability Considerations |
| Sodium Borohydride (NaBH4) | Relatively mild and selective for aldehydes and ketones. Can often be used in greener solvents like ethanol or even water under certain conditions. rsc.orgnih.gov | Less reactive than other hydrides; may not be effective for reducing carboxylic acids or esters without additives. | Generally considered a more sustainable choice than metal hydrides like LAH due to its lower reactivity and easier handling. |
| Catalytic Hydrogenation | Utilizes hydrogen gas, a clean reagent, and a catalyst that can often be recovered and reused. | Requires specialized equipment for handling pressurized hydrogen gas. Catalyst selection is crucial for achieving high selectivity. | Can be a very green process if the catalyst is recyclable and the energy input is from renewable sources. |
| Lithium Aluminum Hydride (LAH) | A very powerful reducing agent capable of reducing a wide range of functional groups. | Highly reactive and pyrophoric, requiring strict anhydrous conditions and careful handling. Generates significant waste during workup. | Generally considered less sustainable due to its hazards and the waste generated. |
The development of catalytic systems, particularly those based on abundant and non-toxic metals, is a major focus of green chemistry research. For instance, iron-catalyzed etherification of benzyl alcohols has been demonstrated as a more environmentally friendly approach. acs.org Similarly, the use of photocatalysis under visible light is an emerging green technology for various organic transformations, including the functionalization of benzyl alcohols. rsc.org
By integrating microflow technology with sustainable solvent and reagent choices, the future synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Chemical Transformations and Reactivity of 3,4 Bis Trifluoromethyl Benzyl Alcohol
Derivatization Reactions of the Hydroxyl Group
The primary alcohol functional group is a versatile site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
The conversion of the hydroxyl group to a halide (Cl, Br) is a fundamental transformation that activates the benzylic position for subsequent nucleophilic substitution reactions. This is typically achieved using standard halogenating agents. For instance, treatment of 3,4-Bis(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl₂) or a similar reagent like phosphorus pentachloride (PCl₅) would yield 3,4-Bis(trifluoromethyl)benzyl chloride. Similarly, reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are used to synthesize the corresponding 3,4-Bis(trifluoromethyl)benzyl bromide. These halides are valuable intermediates in the synthesis of more complex molecules. While specific literature examples for the 3,4-substituted isomer can be sparse, the synthesis of the analogous 3,5-Bis(trifluoromethyl)benzyl bromide is well-documented and proceeds via standard methods. sigmaaldrich.combldpharm.com
Table 1: Typical Halogenation Reactions This table is representative of common halogenation methods for benzyl (B1604629) alcohols.
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| 3,4-Bis(trifluoromethyl)benzyl chloride | Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), often with a base like pyridine |
| 3,4-Bis(trifluoromethyl)benzyl bromide | Phosphorus tribromide (PBr₃) | Inert solvent (e.g., ether or CH₂Cl₂), controlled temperature |
Esterification of this compound can be accomplished through various standard methods, such as reaction with acyl chlorides, acid anhydrides, or carboxylic acids under catalytic conditions (e.g., Fischer esterification). These reactions produce 3,4-Bis(trifluoromethyl)benzyl esters, which are important in medicinal chemistry and materials science. The benzyl ester can also serve as a protecting group for carboxylic acids, which can later be removed under reductive conditions. The electron-withdrawing nature of the trifluoromethyl groups can increase the reactivity of the alcohol and the stability of the resulting ester.
Table 2: Examples of Esterification Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetic anhydride | 3,4-Bis(trifluoromethyl)benzyl acetate |
| This compound | Benzoyl chloride | 3,4-Bis(trifluoromethyl)benzyl benzoate (B1203000) |
The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. These ether derivatives are explored for various applications, leveraging the unique properties imparted by the bis(trifluoromethyl)phenyl moiety.
Table 3: Williamson Ether Synthesis Example
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Deprotonation | This compound + Sodium Hydride (NaH) | Sodium 3,4-bis(trifluoromethyl)benzyl alkoxide |
| 2. Nucleophilic Attack | Sodium 3,4-bis(trifluoromethyl)benzyl alkoxide + Alkyl Halide (R-X) | 3,4-Bis(trifluoromethyl)benzyl ether (R-O-CH₂-Ar) |
Reactions Involving the Aromatic Ring System
The presence of two potent electron-withdrawing trifluoromethyl groups on the aromatic ring dramatically reduces its electron density, thereby deactivating it towards electrophilic attack and activating it towards nucleophilic attack.
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are exceedingly difficult on the 3,4-bis(trifluoromethyl)phenyl ring system. The -CF₃ groups are strongly deactivating and are meta-directing. With two such groups present, the electron density of the ring is so low that it is highly resistant to reaction with electrophiles, even under harsh conditions. Any potential substitution would be predicted to occur at the positions least deactivated, which are ortho to the existing substituents (positions 2 and 5), but such reactions are generally not synthetically viable. Gas-phase studies on related dibenzyl systems have shown possibilities for intramolecular electrophilic substitution, but this represents a specialized case not typical for standard laboratory synthesis. nih.gov
While the alcohol itself is not typically a substrate for nucleophilic aromatic substitution (SₙAr), the 3,4-bis(trifluoromethyl)phenyl scaffold is highly activated for such reactions if a suitable leaving group (like a halide) is present on the ring. The strong electron-withdrawing effect of the two -CF₃ groups stabilizes the negative charge in the Meisenheimer complex intermediate, which is crucial for the SₙAr mechanism. For example, a compound like 1-chloro-3,4-bis(trifluoromethyl)benzene would readily react with nucleophiles (e.g., amines, alkoxides, thiolates) to replace the chlorine atom. While the benzyl alcohol moiety itself does not directly participate, its derivatives could be designed to undergo intramolecular SₙAr reactions, or the core aromatic structure can be considered a platform for such transformations in related molecules.
Reactivity Influenced by Trifluoromethyl Groups
The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of adjacent functional groups. nih.gov This strong inductive effect decreases electron density on the benzyl alcohol's aromatic ring and, consequently, on the benzylic carbon and the hydroxyl group. This electron deficiency makes the hydroxyl group more acidic compared to unsubstituted benzyl alcohol.
The electron-withdrawing nature of the -CF3 groups also impacts the reactivity of the benzylic position. For instance, in oxidation reactions, benzyl alcohols bearing electron-withdrawing groups tend to be more resistant to over-oxidation to carboxylic acids. This is exemplified by the selective photocatalytic oxidation of 4-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde, whereas unsubstituted analogs often yield acid byproducts. Conversely, the strong deactivating effect of the -CF3 groups can render the molecule less reactive in certain reactions, such as iron-catalyzed etherification, where negligible reactivity is observed.
The presence of -CF3 groups enhances the lipophilicity and metabolic stability of molecules, which is a valuable property in medicinal chemistry. beilstein-journals.orgmdpi.com The combination of high electronegativity and lipophilicity makes the trifluoromethyl group a unique substituent in drug design. mdpi.com
The electronic properties of trifluoromethylated benzyl groups play a crucial role in directing the stereochemical outcome of reactions like O-glycosylation. In the synthesis of 1,2-cis glycosidic linkages, which is a significant challenge in carbohydrate chemistry, the use of benzyl groups with trifluoromethyl substituents on glucosyl imidate donors has been shown to substantially increase 1,2-cis-selectivity. nih.govacs.org
Research has demonstrated that the degree of stereoselectivity is dependent on the number and position of the trifluoromethyl groups. nih.govacs.org For example, switching from a standard benzyl (Bn) protecting group to a 4-trifluoromethylbenzyl (CF3Bn) group, and further to a 3,5-bis(trifluoromethyl)benzyl group, leads to a consistent increase in 1,2-cis selectivity, especially with reactive alcohol acceptors. nih.govacs.org This enhanced selectivity is attributed to the electron-withdrawing effects of the -CF3 groups, which are thought to increase the energy barrier for the formation of a contact ion pair intermediate, thereby favoring a backside attack mechanism that leads to the desired 1,2-cis product. nih.govacs.org
The following table summarizes the effect of different benzyl protecting groups on the stereoselectivity of a glycosylation reaction:
| Donor Protecting Group | Acceptor | α:β Ratio (cis:trans) | Yield (%) |
| Benzyl (Bn) | Reactive Alcohol | Low cis-selectivity | Variable |
| 4-Trifluoromethylbenzyl (4-CF3Bn) | Reactive Alcohol | Increased cis-selectivity | Good |
| 3,5-Bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) | Reactive Alcohol | High cis-selectivity | Good |
Table 1: Influence of Trifluoromethylated Benzyl Groups on Glycosylation Selectivity. Data compiled from studies on glucosyl imidate donors. nih.govacs.org
Catalytic Reactions Utilizing this compound
Hydrogen borrowing, or hydrogen auto-transfer, represents an atom-economical and environmentally benign strategy for forming C-N bonds using alcohols as alkylating agents. beilstein-journals.org This methodology typically involves a transition-metal catalyst that temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine, with water as the only byproduct. beilstein-journals.org Iron and manganese complexes have been explored as effective catalysts for these transformations. beilstein-journals.orgnih.gov While specific studies focusing exclusively on this compound in this context are not detailed in the provided results, the general principle applies to benzylic alcohols. The electronic properties of the trifluoromethyl groups would likely influence the rate of the initial dehydrogenation step and the subsequent reactivity of the in-situ generated aldehyde.
Visible-light photoredox catalysis offers a mild and efficient method for the deoxygenation of alcohols. beilstein-journals.orgbeilstein-journals.org In this process, alcohols are often activated by converting them into esters with a group that can readily accept an electron. 3,5-Bis(trifluoromethyl)benzoates have been identified as highly effective activating groups for the deoxygenation of benzylic alcohols. beilstein-journals.org
The reaction proceeds by irradiating the benzoate ester with visible light in the presence of a photocatalyst, such as Ir(ppy)2(dtb-bpy), and a sacrificial electron donor. The electron-withdrawing trifluoromethyl groups on the benzoate moiety facilitate the single-electron transfer process, leading to the reductive cleavage of the C-O bond. beilstein-journals.org This method has shown good to excellent yields for the deoxygenation of various benzylic, α-carbonyl, and α-cyano alcohols. beilstein-journals.org For bis(trifluoromethyl)benzoates, the deoxygenated products can form quantitatively in as little as 20 minutes of irradiation. beilstein-journals.org
3,4-Bis(trifluoromethyl)benzyl derivatives can participate in various transition metal-catalyzed cross-coupling reactions to form C-C bonds. For example, 3-(trifluoromethyl)benzyl zinc bromide has been used in nickel-catalyzed Negishi cross-coupling reactions with substituted pyrimidines. uantwerpen.be Palladium-catalyzed Suzuki-Miyaura coupling reactions provide a direct method for the arylation of benzyl alcohols, offering an atom- and step-economic route to diarylmethanes. rsc.org
Formation of Polymeric Structures (e.g., hyperbranched benzyl ethers)
Research into the formation of polymeric structures, specifically hyperbranched poly(benzyl ethers), from this compound is not extensively documented in publicly available scientific literature. While the synthesis of hyperbranched polymers from structurally related fluorinated benzyl alcohols has been reported, direct polymerization studies of the 3,4-substituted isomer are not readily found.
The general approach to forming hyperbranched poly(benzyl ethers) involves the self-condensation of an AB₂-type monomer, where 'A' and 'B' are mutually reactive functional groups. In the case of a substituted benzyl alcohol, the alcohol moiety typically serves as the 'B' group, and an activatable site on the aromatic ring, often a halogen, acts as the 'A' group. The polymerization proceeds via the deprotonation of the benzylic alcohol, followed by a nucleophilic substitution reaction where the resulting alkoxide attacks the activated site on another monomer unit, leading to the formation of an ether linkage.
For instance, the synthesis of hyperbranched polyfluorinated polymers has been successfully demonstrated using monomers like 3,5-bis[(pentafluorobenzyl)oxy]benzyl alcohol. acs.orgacs.orgepa.govcapes.gov.br In these systems, the polymerization is initiated by a base that deprotonates the benzylic alcohol. The subsequent nucleophilic attack displaces a fluorine atom on one of the pentafluorophenyl rings of another monomer, creating the ether bond that constitutes the polymer backbone. acs.orgacs.org The reaction conditions, such as monomer concentration, catalyst or base used, temperature, and reaction time, are critical factors that influence the resulting polymer's molecular weight, polydispersity, and degree of branching. acs.org
While no direct data exists for this compound, hypothetical polymerization would necessitate an activatable leaving group on the aromatic ring for the self-condensation to occur. The trifluoromethyl groups themselves are generally not susceptible to nucleophilic aromatic substitution under typical polycondensation conditions. Therefore, for this compound to act as a monomer for hyperbranched poly(benzyl ethers), it would likely need to be chemically modified to include a suitable leaving group on the phenyl ring.
Applications in Advanced Organic Synthesis and Materials Science
3,4-Bis(trifluoromethyl)benzyl alcohol as a Key Synthetic Intermediate
The presence of strong electron-withdrawing trifluoromethyl groups significantly influences the reactivity and binding properties of molecules derived from this compound. This has been strategically exploited in the design and synthesis of potent and selective therapeutic agents.
This compound is a crucial precursor in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists block the action of substance P, a neuropeptide involved in nausea, vomiting, and pain pathways. The 3,5-bis(trifluoromethyl)benzyl moiety, isomeric to the 3,4-substituted pattern, is a key pharmacophore in several potent NK-1 receptor antagonists, including the antiemetic drug Aprepitant. semanticscholar.orgnih.gov The electron-withdrawing nature of the two trifluoromethyl groups is critical for the antagonist's interaction with the NK-1 receptor. psu.edu For instance, studies on piperidine-based NK-1 antagonists have shown that the 3,5-bis(trifluoromethyl)benzyl ether group is essential for high binding affinity. semanticscholar.org The synthesis of these antagonists often involves the coupling of a chiral backbone with a derivative of the corresponding bis(trifluoromethyl)benzyl alcohol, such as the bromide. sigmaaldrich.com The development of these compounds marked a significant advancement in managing chemotherapy-induced nausea and vomiting. semanticscholar.org
| Drug Class | Target Receptor | Key Structural Moiety |
| Antiemetics | Neurokinin-1 (NK-1) Receptor | Bis(trifluoromethyl)benzyl |
The 3,4-bis(trifluoromethyl)benzyl scaffold is also integral to the development of chemokine receptor antagonists, particularly those targeting the C-C chemokine receptor type 2 (CCR2). CCR2 and its ligand, MCP-1 (CCL2), are key mediators of inflammatory cell recruitment and are implicated in various inflammatory and autoimmune diseases. Research has led to the discovery of potent glycinamide-based CCR2 antagonists where the 3,5-bis(trifluoromethyl)benzyl group plays a pivotal role. thieme-connect.com Systematic modifications of lead compounds have demonstrated that the presence of this moiety is crucial for high binding affinity to the human CCR2b receptor. thieme-connect.com These antagonists effectively block MCP-1-induced calcium mobilization and chemotaxis, highlighting the therapeutic potential of targeting the CCR2 pathway in inflammatory conditions. thieme-connect.com
| Antagonist Class | Target Receptor | Key Structural Moiety |
| Anti-inflammatory agents | C-C Chemokine Receptor Type 2 (CCR2) | Bis(trifluoromethyl)benzyl |
Employment in Stereoselective Synthesis
The electronic and steric properties of the 3,4-bis(trifluoromethyl)benzyl group are leveraged in stereoselective synthesis to control the formation of specific stereoisomers, a critical aspect of modern organic and medicinal chemistry.
In the complex field of carbohydrate chemistry, the formation of specific glycosidic linkages is a significant challenge. The development of 1,2-cis-selective glycosylation methods is particularly difficult. cyu.frmdpi.com Research has shown that using benzyl (B1604629) protecting groups with electron-withdrawing substituents on the aromatic ring can significantly enhance the stereoselectivity of glycosylation reactions. beilstein-journals.orgnih.gov Specifically, the use of 3,5-bis(trifluoromethyl)benzyl protecting groups on glucosyl imidate donors has been demonstrated to lead to a substantial increase in 1,2-cis-selectivity, especially with reactive alcohol acceptors. cyu.frcolorado.edu This effect is attributed to the electronic nature of the trifluoromethyl groups, which disfavors the formation of dissociative intermediates that can lead to the undesired 1,2-trans product. cyu.fr This strategy offers a simple yet effective design for achieving high 1,2-cis selectivity, which is crucial for the synthesis of biologically important oligosaccharides and glycoconjugates. cyu.frmdpi.comcolorado.edu
| Protecting Group | Application | Outcome |
| 3,5-Bis(trifluoromethyl)benzyl | 1,2-Cis-Selective Glucosylation | Increased α-selectivity |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The design of effective chiral auxiliaries is a cornerstone of asymmetric synthesis. Fluorinated scaffolds, including those derived from trifluoromethyl-substituted benzyl alcohols, are increasingly being used in the design of novel chiral auxiliaries. cyu.fr The strong electron-withdrawing properties of the trifluoromethyl groups can create a more rigid and defined chiral environment around the reaction center, leading to higher diastereoselectivity. cyu.fr For example, chiral auxiliaries derived from trifluoromethylated oxazolidines have shown excellent performance in the alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr While direct application of this compound as a chiral auxiliary is not extensively documented, the principles established with related fluorinated benzyl groups suggest its potential in this area. researchgate.net The use of a chiral benzyl group can serve a dual role as both a protecting group and a chiral auxiliary, enabling chelation-controlled asymmetric nucleophilic additions with high diastereoselectivity. researchgate.net
Contribution to Functional Materials Development
The introduction of trifluoromethyl groups into organic molecules can profoundly influence their bulk properties, making them attractive components for the development of advanced functional materials. The polarity and rigidity imparted by the bis(trifluoromethyl)phenyl moiety are particularly useful in the field of liquid crystals.
The synthesis of liquid crystalline materials often involves the incorporation of polar terminal groups to influence the mesomorphic properties of the resulting compounds. mdpi.com Trifluoromethyl groups are particularly effective in this regard due to their high stability, inertness, and ability to induce or modify liquid crystalline phases. semanticscholar.org Research on Schiff base liquid crystals has shown that the incorporation of a terminal trifluoromethyl-substituted benzylidene moiety can lead to the formation of stable mesophases. mdpi.com Although direct use of this compound in this specific context is not detailed, the principles suggest its utility as a building block for creating new liquid crystalline materials with tailored properties. The introduction of such fluorinated groups can enhance thermal stability and influence intermolecular interactions, which are critical for the formation and temperature range of liquid crystal phases. semanticscholar.orgbeilstein-journals.org
Synthesis of Polyfluorinated Polymers and Dendrimers
The incorporation of fluorine atoms into polymers and dendrimers can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique solubility characteristics. This compound serves as a key monomer in the synthesis of such fluorinated macromolecules.
Research has demonstrated its use in creating poly(aryl ether) dendrimers. In these syntheses, the benzyl alcohol moiety can be converted to a benzyl bromide, which then participates in etherification reactions with phenolic core molecules to build dendritic structures. The presence of the two CF3 groups on the periphery of the dendrimer imparts a high degree of fluorination, which can influence the material's self-assembly behavior and its interaction with other molecules. For instance, fluorinated dendrimers often exhibit unique phase behavior and can be used in applications such as drug delivery or as specialized coatings.
The primary role of the 3,4-bis(trifluoromethyl)benzyl group in these polymers is to introduce fluorous domains. This can lead to materials with low surface energy, hydrophobicity, and lipophobicity. The thermal stability of the resulting polymers is also often enhanced due to the strength of the C-F bonds.
| Surface Energy | Leads to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces. |
Incorporation into Coordination Polymers and Supramolecular Structures
In the field of crystal engineering and supramolecular chemistry, this compound is a valuable component for designing coordination polymers and other complex architectures. While the alcohol itself may not always be the primary coordinating group, its derivatives, where the alcohol is converted into a ligand, are frequently employed.
The key feature of the 3,4-bis(trifluoromethyl)phenyl group in this context is its ability to engage in non-covalent interactions, such as halogen bonding and π-π stacking, which can be influenced by the fluorine atoms. The strong electron-withdrawing effect of the CF3 groups polarizes the aromatic ring, affecting its stacking interactions with other aromatic systems.
Use as a Component in Catalyst Systems and Derivatization Reagents
The electronic properties of the 3,4-bis(trifluoromethyl)benzyl group make it a useful component in the design of catalysts and analytical reagents.
Ligands in Organocatalysis and Metal-Catalyzed Transformations
In catalysis, ligand design is crucial for controlling the activity and selectivity of a reaction. This compound can be used as a starting material for the synthesis of more complex ligands, particularly for asymmetric catalysis.
For example, it can be a precursor to chiral phosphoramidite (B1245037) ligands. In these ligands, the diol derived from the benzyl alcohol forms a chiral backbone that coordinates to a metal center. The electronic nature of the 3,4-bis(trifluoromethyl)phenyl group can significantly impact the catalytic properties. The strong electron-withdrawing CF3 groups can make the metal center more electrophilic, potentially increasing its catalytic activity. This has been observed in various metal-catalyzed transformations, including asymmetric hydrogenations and conjugate additions.
Table 2: Influence of 3,4-Bis(trifluoromethyl)benzyl Derived Ligands in Catalysis
| Catalytic Aspect | Effect of the Ligand Moiety |
|---|---|
| Catalyst Activity | The electron-withdrawing nature can enhance the Lewis acidity of the metal center, often leading to higher reaction rates. |
| Enantioselectivity | The steric bulk and specific conformation of the chiral ligand environment created from the benzyl alcohol derivative can induce high levels of stereocontrol. |
Derivatization Reagents for Chromatographic and Spectroscopic Analysis
In analytical chemistry, derivatization is a common strategy to improve the separation and detection of analytes. This compound and its derivatives are effective derivatization reagents, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC).
When used as a derivatizing agent for compounds containing carboxylic acids, amines, or other alcohols, it can increase their volatility for GC analysis. More importantly, the presence of the two trifluoromethyl groups provides a strong signal for electron capture detectors (ECD), which are highly sensitive to halogenated compounds. This allows for the detection of analytes at very low concentrations.
Furthermore, chiral derivatives of this compound can be used as chiral derivatizing agents (CDAs). When a racemic mixture of a chiral analyte is reacted with a single enantiomer of a chiral derivatizing agent derived from this alcohol, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. The distinct signals of the fluorine atoms can also be useful in NMR spectroscopy to determine the enantiomeric excess of a sample.
Table 3: Applications in Analytical Derivatization
| Analytical Technique | Role of 3,4-Bis(trifluoromethyl)benzyl Derivatives |
|---|---|
| Gas Chromatography (GC) | Increases volatility and provides a strong signal for Electron Capture Detection (ECD). |
| HPLC | Used as a chiral derivatizing agent to separate enantiomers by forming diastereomers. |
| NMR Spectroscopy | The fluorine atoms serve as a probe (¹⁹F NMR) for distinguishing between diastereomeric derivatives, allowing for the determination of enantiomeric purity. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Electronic and Steric Effects of Trifluoromethyl Groups
The two trifluoromethyl groups on the benzyl (B1604629) ring exert profound electronic and steric influences that significantly impact the molecule's reactivity and interactions.
Correlation with Reaction Kinetics and Thermodynamics
In synthetic applications, the electronic nature of trifluoromethylated benzyl groups has been shown to influence stereoselectivity. For example, in glycosylation reactions, the use of 3,5-bis(trifluoromethyl)benzyl protecting groups on glucosyl donors led to a significant increase in 1,2-cis-selectivity compared to standard benzyl groups. nih.gov This effect is attributed to the electron-withdrawing nature of the CF3 groups, which modulates the reactivity of the intermediates. The stereoselectivity was found to be dependent on the number of trifluoromethyl groups, with the 3,5-bis(trifluoromethyl)benzyl group providing a notable increase in the desired stereoisomer. nih.gov
The thermodynamic properties of the related 3,5-bis(trifluoromethyl)benzyl alcohol have been characterized, providing insight into its stability and physical behavior. lookchem.comchemeo.com
Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol
| Property | Value |
|---|---|
| Melting Point | 53-56 °C |
| Boiling Point | 40 °C at 0.5 mmHg |
| pKa (Predicted) | 13.92 ± 0.10 |
| Flash Point | 208 °F |
Data sourced from commercial supplier and database information. lookchem.com
Influence on Molecular Conformation and Intermolecular Interactions
The trifluoromethyl groups play a crucial role in dictating the preferred three-dimensional arrangement of the molecule and its interactions with other molecules. The C-F bond can act as a tool to control molecular conformation. beilstein-journals.org The presence of multiple fluorine atoms can lead to unique intramolecular and intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can stabilize specific conformations. mdpi.com
For example, the introduction of a trifluoromethyl group can reduce the hydrogen-bond acceptor ability of an adjacent hydroxyl group, thereby altering the conformational preferences of a molecule. beilstein-journals.org In the context of biological systems, the lipophilicity conferred by trifluoromethyl groups can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. cymitquimica.com The bromine and trifluoromethyl groups in related compounds are noted to be crucial in modulating reactivity and binding affinity with molecular targets like enzymes and receptors. nih.gov
Structure-Biological Activity Correlations
The 3,5-bis(trifluoromethyl)benzyl moiety is a key pharmacophore in a number of biologically active compounds, particularly in the development of neurokinin-1 (NK1) receptor antagonists.
Design Principles for Enzyme Inhibitors and Receptor Antagonists
The 3,5-bis(trifluoromethyl)benzyl group is a prominent feature in the design of potent and selective NK1 receptor antagonists. wikipedia.orgnih.govnih.gov The development of the first-in-class NK1 receptor antagonist, aprepitant, and its derivatives involved extensive structure-activity relationship studies that highlighted the importance of this moiety. wikipedia.org
The design strategy often involves incorporating the 3,5-bis(trifluoromethyl)benzyl group to interact with a specific hydrophobic pocket in the NK1 receptor. This interaction is believed to be a key contributor to the high binding affinity of these antagonists. For instance, the compound L-733,060, a potent NK1 receptor antagonist, features a 3,5-bis(trifluoromethyl)benzylether piperidine (B6355638) moiety. wikipedia.orgsigmaaldrich.com The design of this and other related antagonists was guided by the principle of replacing or modifying existing chemical groups to enhance oral bioavailability and receptor affinity. wikipedia.org
Furthermore, the 3,5-bis(trifluoromethyl)benzyl group has been incorporated into carbohydrate-based scaffolds to develop NK1R antagonists with anticancer activity. nih.gov This demonstrates the versatility of this chemical entity in the design of new therapeutic agents.
Modulation of Binding Affinity and Selectivity
The substitution pattern of the trifluoromethyl groups on the benzyl ring is critical for modulating the binding affinity and selectivity of ligands for their biological targets. In the context of NK1 receptor antagonists, the 3,5-disubstitution pattern has been found to be optimal for high affinity.
Studies on conformationally constrained amino acid derivatives containing the 3',5'-bistrifluoromethyl benzyl group have shown that the relative orientation of the aromatic rings is crucial for efficient interaction with the NK1 receptor. nih.gov Computational modeling suggests that these antagonists adopt a specific conformation where the aromatic rings are positioned to maximize interactions within the receptor's binding site. nih.gov
The introduction of the 3,5-bis(trifluoromethyl)benzyl group can also influence the selectivity of a compound for different receptor subtypes. This is a critical aspect of drug design, as it helps to minimize off-target effects.
Development of Design Rules for Novel Fluorinated Chemical Entities
The extensive research on compounds containing the bis(trifluoromethyl)benzyl moiety has contributed to the development of general design principles for new fluorinated drugs. These "design rules" help medicinal chemists to rationally incorporate fluorine atoms to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Key principles derived from these studies include:
Enhancing Metabolic Stability: The strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the half-life of a drug. mdpi.com
Increasing Lipophilicity: The introduction of trifluoromethyl groups generally increases the lipophilicity of a molecule, which can improve its absorption and distribution in the body. cymitquimica.com
Modulating pKa: The electron-withdrawing nature of the trifluoromethyl group can be used to fine-tune the acidity or basicity of nearby functional groups, which can be critical for receptor binding and solubility.
Controlling Conformation: Fluorine atoms can be strategically placed to favor specific molecular conformations that are optimal for binding to a biological target. beilstein-journals.org
The successful application of these principles is evident in the number of fluorinated drugs that have reached the market. The insights gained from studying compounds like 3,5-bis(trifluoromethyl)benzyl alcohol and its derivatives continue to guide the development of the next generation of fluorinated pharmaceuticals.
Advanced Characterization and Computational Chemistry Studies
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are fundamental to probing the structure and behavior of 3,4-Bis(trifluoromethyl)benzyl alcohol, particularly for monitoring its transformations and identifying transient species.
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of this compound. Each nucleus (¹H, ¹³C, ¹⁹F) provides a unique window into the molecular environment.
¹H NMR: The proton NMR spectrum is used to identify the benzylic protons (CH₂) and the hydroxyl proton (OH), whose chemical shifts are influenced by the electron-withdrawing nature of the CF₃ groups.
¹³C NMR: The carbon spectrum reveals the chemical shifts of the aromatic, benzylic, and trifluoromethyl carbons. The carbons attached to the fluorine atoms exhibit characteristic splitting patterns (quartets) due to C-F coupling.
¹⁹F NMR: This is particularly informative for fluorinated compounds. For this compound, the two CF₃ groups are in different chemical environments, which could potentially lead to two distinct signals, providing sensitive probes for electronic changes in the molecule.
In the context of reaction monitoring, NMR is highly effective. For instance, during the oxidation of the alcohol to the corresponding aldehyde, the disappearance of the CH₂OH signals and the appearance of a new aldehyde proton (CHO) signal in the ¹H NMR spectrum can be tracked in real-time. beilstein-journals.orgutwente.nl This allows for detailed kinetic studies and the optimization of reaction conditions. beilstein-journals.org
Table 1: Representative NMR Data for Trifluoromethylated Benzyl (B1604629) Alcohols Note: Data for the specific 3,4-isomer is not widely published; these values are representative based on closely related structures.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-(Trifluoromethyl)benzyl alcohol | ¹H NMR | DMSO-d6 | ~7.6 (m, 2H), ~7.5 (m, 2H), ~4.5 (d, 2H), ~5.4 (t, 1H) | rsc.org |
| ¹³C NMR | DMSO-d6 | ~145 (C), ~128 (CH), ~125 (q, CH), ~124 (q, CF₃) | rsc.org | |
| ¹⁹F NMR | DMSO | ~ -61 | rsc.org | |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | ¹H NMR | CDCl₃ | ~7.8 (s, 1H), ~7.7 (s, 2H), ~4.8 (d, 2H), ~1.9 (t, 1H) | chemicalbook.com |
| ¹⁹F NMR | CDCl₃ | ~ -63 | rsc.org |
In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time observation of changes in molecular vibrations during a chemical reaction. For processes involving this compound, this technique can identify short-lived intermediates and surface-adsorbed species in heterogeneous catalysis. Key vibrational modes for monitoring include:
O-H Stretch: The broad absorption band around 3300-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group. Its disappearance indicates the consumption of the starting material.
C=O Stretch: The appearance of a strong band in the 1680-1720 cm⁻¹ region would signal the formation of the corresponding aldehyde or ketone product upon oxidation.
C-F Stretches: Strong absorptions typically found in the 1100-1350 cm⁻¹ region are characteristic of the CF₃ groups and can be monitored for changes in their electronic environment.
Studies on related benzyl alcohols show that FTIR is effective in analyzing conformational properties and hydrogen-bonding interactions, which are significantly influenced by fluorine substitution. nih.govnih.govrsc.org
Electrochemical methods like cyclic voltammetry (CV) are used to probe the redox properties of a molecule. For this compound, CV can determine its oxidation potential. The two strongly electron-withdrawing trifluoromethyl groups are expected to make the removal of an electron from the molecule more difficult, resulting in a higher anodic peak potential compared to unsubstituted benzyl alcohol. chesci.com
By studying the voltammetric response under various conditions (e.g., different scan rates, pH), one can deduce whether the oxidation process is reversible or irreversible and gain insights into the reaction mechanism. chesci.com Combining electrochemistry with mass spectrometry, as in Differential Electrochemical Mass Spectrometry (DEMS), would allow for the simultaneous detection of volatile products or intermediates generated at the electrode surface, providing a direct link between electrochemical events and molecular transformations. Such techniques have been applied to study the electrochemical oxidation of other benzyl alcohols, providing a framework for understanding the pathways for the 3,4-bis(trifluoromethyl) derivative. rsc.org
Single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would reveal:
The precise conformation of the molecule in the crystal lattice.
The nature of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate the crystal packing.
The potential for other non-covalent interactions, including C-H···F or F···F contacts, which can be significant in highly fluorinated compounds.
Computational Chemistry Methodologies
Computational models are essential for rationalizing experimental findings and predicting molecular properties where experimental data is scarce.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. nih.govpnrjournal.compnrjournal.com For this compound, DFT calculations can provide critical insights:
Electronic Structure: DFT can map the electron density distribution, showing the polarization caused by the CF₃ groups. It is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties.
Reaction Profiles: By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction, such as its oxidation. researchgate.net This helps to elucidate the reaction mechanism and predict the feasibility of different pathways.
Conformational Analysis: The influence of the bulky CF₃ groups on the rotational barrier of the benzyl and hydroxyl groups can be modeled to predict the most stable conformations. Studies on other fluorinated benzyl alcohols have used DFT to rationalize conformational preferences and their impact on properties like hydrogen-bond acidity. nih.govnih.gov
Table 2: Representative DFT-Calculated Properties for Aromatic Compounds Illustrative data based on typical DFT calculations for functionalized aromatic systems.
| Parameter | Typical Calculated Value | Significance | Reference Methodology |
|---|---|---|---|
| HOMO-LUMO Energy Gap | 4-6 eV | Indicates chemical reactivity and electronic stability. | nih.gov |
| Dipole Moment | 2-4 Debye | Measures molecular polarity. | pnrjournal.com |
| C-F Bond Length | ~1.35 Å | Fundamental structural parameter. | pnrjournal.com |
| C-O Bond Length | ~1.43 Å | Fundamental structural parameter. | pnrjournal.com |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
A comprehensive search of scientific literature and chemical databases did not yield any specific molecular modeling or docking studies conducted on this compound. While computational methods are frequently employed to understand the interaction of small molecules with biological targets, no such research appears to have been published for this particular compound.
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. These studies are crucial in drug discovery and development for identifying potential biological targets and optimizing lead compounds. The absence of such studies for this compound suggests that its potential as a targeted bioactive agent has not been extensively investigated or reported in the public domain.
Future research in this area could involve:
Target Identification: Identifying potential protein targets based on the structural features of this compound.
Docking Simulations: Performing docking studies against identified targets to predict binding modes and affinities.
Molecular Dynamics Simulations: Running simulations to understand the stability of the ligand-protein complex and the nature of the interactions over time.
Such studies would provide valuable insights into the potential biological activity of this compound and guide further experimental validation.
Quantum Chemical Calculations for Mechanistic Pathway Elucidation
There is a notable lack of published research detailing quantum chemical calculations specifically for this compound to elucidate mechanistic pathways. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding reaction mechanisms, transition states, and the electronic properties of molecules.
For related compounds, like the 3,5-bis(trifluoromethyl)benzyl functional group, computational studies have been leveraged to understand reaction stereoselectivity. For instance, the electronic properties of trifluoromethylated benzyl groups have been analyzed to rationalize the outcomes of glycosylation reactions. However, specific mechanistic pathway elucidations involving this compound are not available in the reviewed literature.
Potential areas for future quantum chemical investigations on this compound could include:
Reaction Energetics: Calculating the energy profiles of potential reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, to determine the feasibility and preferred pathways.
Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.
Electronic Structure Analysis: Investigating the effects of the two trifluoromethyl groups on the electron distribution and reactivity of the benzyl alcohol moiety.
The application of these computational methods would significantly enhance the understanding of the chemical behavior of this compound.
Future Research Directions and Broader Impact
Exploration of Undiscovered Reactivity Patterns
The reactivity of benzyl (B1604629) alcohols is well-established, encompassing oxidation to aldehydes and carboxylic acids, as well as participation in Friedel-Crafts type reactions. researchgate.netresearchgate.net For 3,4-bis(trifluoromethyl)benzyl alcohol, the two strongly electron-withdrawing CF3 groups on the aromatic ring are expected to significantly influence its reactivity in novel ways. Future research should focus on elucidating these unique reactivity patterns.
One area of exploration is the catalytic activation of the benzylic C-OH bond. The electron-deficient nature of the benzene (B151609) ring could render the benzylic position susceptible to novel catalytic transformations. Investigating its behavior with a variety of transition metal catalysts and Lewis acids could uncover new synthetic methodologies. researchgate.net For instance, studies on related fluorinated benzyl alcohols have shown that their reactivity in processes like glycosylation is highly dependent on the position and number of electron-withdrawing groups. nih.gov Similar systematic studies on this compound could lead to the development of highly stereoselective reactions.
Furthermore, the potential for this alcohol to undergo polymerization or to be incorporated into polymeric structures is an intriguing avenue. Research on the polymerization of benzyl alcohol in the presence of strong acids like anhydrous hydrogen fluoride (B91410) has shown the formation of poly(phenylenemethylene). kpi.ua The electronic properties imparted by the two CF3 groups in this compound could lead to polymers with unique thermal, electronic, and solubility characteristics.
Development of Environmentally Benign Synthetic Processes
The increasing emphasis on green chemistry necessitates the development of sustainable synthetic routes for all chemical compounds, including fluorinated intermediates. mdpi.comresearchgate.net Future research will undoubtedly focus on creating environmentally friendly methods for the synthesis of this compound and its derivatives.
Current synthetic methods for similar compounds often rely on multi-step processes that may use hazardous reagents. mdpi.com A key research direction will be the development of catalytic, atom-economical processes that minimize waste. This includes exploring biocatalytic approaches. Enzymes such as alcohol dehydrogenases have been shown to be effective in the synthesis and modification of various benzyl alcohols, and their application to fluorinated substrates is a growing area of interest. nih.govmdpi.com The use of whole-cell biocatalysis could offer a sustainable route for the production of this compound. mdpi.com
Additionally, the use of greener solvents and reaction conditions is paramount. Research into solvent-free reactions or the use of recyclable solvents like ionic liquids for the synthesis of related fluorinated compounds provides a template for future work on this compound. researchgate.net Photocatalytic methods, which can often be conducted under mild conditions using visible light, also present a promising green alternative for fluorination and de-fluorination reactions of benzyl alcohols. rsc.orgorganic-chemistry.org
Rational Design of Next-Generation Fluorinated Organic Compounds
The true value of this compound lies in its role as a versatile building block for the synthesis of more complex and functional molecules. rsc.orgenamine.net The presence of two CF3 groups can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. orientjchem.orgresearchgate.net
In medicinal chemistry, this compound is a valuable scaffold for the design of new therapeutic agents. researchgate.net A review of FDA-approved drugs over the last two decades highlights the prevalence and importance of the trifluoromethyl group in pharmaceuticals. researchgate.net The 3,4-bis(trifluoromethyl)phenyl moiety can be incorporated into various drug candidates to enhance their efficacy and pharmacokinetic profiles. For example, derivatives of the isomeric 3,5-bis(trifluoromethyl)benzylamine (B151408) have been used to create potent antimicrobial agents. mdpi.com Similar strategies employing the 3,4-isomer could lead to the discovery of new drugs for a range of diseases.
The table below illustrates the potential of trifluoromethylated building blocks in drug discovery, drawing parallels from existing research.
| Therapeutic Area | Potential Application of this compound derivatives |
| Oncology | As a scaffold for kinase inhibitors or agents that disrupt protein-protein interactions. |
| Infectious Diseases | As a core structure for novel antibacterial or antiviral compounds. |
| Neuroscience | In the design of central nervous system agents with improved blood-brain barrier penetration. |
Interdisciplinary Research Avenues in Chemical Biology and Materials Science
The unique properties of this compound make it a prime candidate for applications at the interface of chemistry, biology, and materials science.
In chemical biology, fluorinated compounds are invaluable tools for probing biological systems. The 19F nucleus is an excellent probe for NMR spectroscopy, allowing for the study of protein-ligand interactions and enzyme mechanisms in a background-free manner. sigmaaldrich.com this compound and its derivatives could be used to synthesize fluorinated probes to study a variety of biological processes. Furthermore, the development of fluorogenic dyes containing bis(trifluoromethyl) groups for live-cell imaging highlights the potential in creating advanced molecular imaging agents. chemrxiv.org
In materials science, the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. mdpi.com As previously mentioned, this compound could serve as a monomer for the synthesis of novel fluoropolymers. These polymers could find applications as high-performance coatings, advanced dielectrics, or in the fabrication of medical devices. The use of fluorocarbon-functionalized benzyl alcohol initiators to create functionalized polylactides demonstrates a pathway for developing new biodegradable materials with tailored surface properties. mdpi.com
The table below summarizes potential interdisciplinary applications.
| Field | Potential Application |
| Chemical Biology | Development of 19F NMR probes for studying enzyme kinetics. |
| Molecular Imaging | Synthesis of fluorogenic dyes for advanced microscopy. |
| Polymer Chemistry | Creation of novel fluoropolymers with enhanced thermal and chemical stability. |
| Biomaterials | Design of biodegradable polymers with controlled surface properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-bis(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reduction of corresponding esters or aldehydes. For example, fluorinated benzyl alcohols are often prepared by reducing esters (e.g., methyl 3,4-bis(trifluoromethyl)benzoate) using LiAlH₄ in anhydrous THF under inert atmospheres. Optimize stoichiometry (1.5–2.0 eq. of reducing agent) and monitor progress via TLC (hexane:ethyl acetate 4:1). Purify via flash chromatography (silica gel, gradient elution). Yield typically ranges 60–75% due to steric hindrance from trifluoromethyl groups .
- Data Note : Electron-withdrawing trifluoromethyl groups may slow reaction kinetics; elevated temperatures (40–60°C) are recommended for improved conversion .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : The benzylic -CH₂OH proton appears as a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent fluorine atoms. Trifluoromethyl carbons resonate at δ 120–125 ppm (¹³C NMR) .
- IR : O-H stretch (3200–3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do the electronic effects of 3,4-bis(trifluoromethyl) substituents influence the compound’s reactivity in condensation or oxidation reactions?
- Mechanistic Insight : The strong electron-withdrawing nature of -CF₃ groups reduces electron density at the benzylic position, making the alcohol less nucleophilic. This can hinder condensation with electrophiles (e.g., aldehydes) unless activated by bases (e.g., KOtBu) or Lewis acids (e.g., BF₃·Et₂O). For example, in condensation with acetamides, competing dehalogenation or side reactions may occur, requiring careful optimization of base strength and temperature .
- Data Contradiction : While para-substituted trifluoromethyl benzyl alcohols often yield complex mixtures due to steric/electronic effects (Table 2 in ), meta/ortho derivatives (e.g., 3,4-substituted analogs) may show improved selectivity due to reduced steric clash .
Q. What strategies resolve contradictions in acidity measurements of fluorinated benzyl alcohols?
- Analysis : The acidity (pKa) of this compound is influenced by inductive effects of -CF₃ groups. Experimental pKa values may vary due to solvent polarity (e.g., DMSO vs. water). Use computational methods (DFT at B3LYP/6-311+G(d,p)) to predict gas-phase acidity and compare with experimental data. Calibrate measurements using reference compounds (e.g., phenol derivatives) .
- Case Study : p-(Trifluoromethyl)benzyl alcohol is ~2 pKa units more acidic than benzyl alcohol due to -CF₃ stabilization of the conjugate base. For 3,4-disubstituted analogs, steric effects may slightly offset this trend .
Q. How can researchers mitigate challenges in synthesizing derivatives of this compound?
- Optimization Strategies :
- Protection/Deprotection : Protect the -OH group as a silyl ether (e.g., TBSCl, imidazole) before functionalizing the aromatic ring.
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups; trifluoromethyl substituents are compatible with most Pd catalysts .
- Byproduct Management : Monitor reactions via GC-MS or HPLC to detect intermediates (e.g., elimination products). For example, over-oxidation to ketones can occur if Cr(VI) reagents are used .
Key Recommendations
- Synthetic Protocols : Prioritize reducing esters over direct fluorination to avoid regioselectivity issues.
- Analytical Validation : Combine NMR, IR, and X-ray crystallography for unambiguous characterization.
- Computational Support : Use DFT to predict reactivity and explain experimental discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
